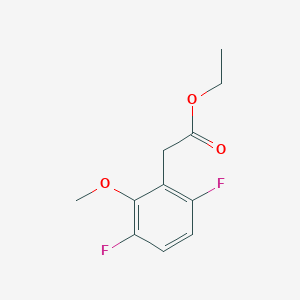

Ethyl 3,6-difluoro-2-methoxyphenylacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(3,6-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(13)11(7)15-2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXIZSMZATSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 3,6-difluoro-2-methoxyphenylacetate (EDMPA) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of the biological activity of EDMPA, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12F2O3

- Molecular Weight : 250.22 g/mol

The structure of EDMPA features a methoxy group and two fluorine atoms on a phenyl ring, linked to an acetate group. The presence of fluorine enhances its chemical stability and biological activity, making it a candidate for various pharmacological applications.

The mechanism by which EDMPA exerts its biological effects involves interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity to certain receptors, influencing cellular signaling pathways associated with inflammation and microbial resistance. Research indicates that EDMPA may disrupt bacterial cell membranes and inhibit essential enzymatic pathways, contributing to its antimicrobial efficacy.

Antimicrobial Properties

EDMPA has demonstrated significant antimicrobial activity in vitro against several bacterial strains. The compound's mechanism appears to involve:

- Disruption of bacterial cell membranes

- Inhibition of essential enzymatic pathways

This suggests its potential use as an antimicrobial agent in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Research has shown that EDMPA can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial for treating conditions characterized by chronic inflammation. The specific pathways influenced by EDMPA include:

- Cytokine signaling pathways

- Cellular responses to inflammatory stimuli

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of EDMPA against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth at low concentrations.

- Anti-inflammatory Activity : In a model of acute inflammation, EDMPA administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |

Aplicaciones Científicas De Investigación

Chemical Applications

Ethyl 3,6-difluoro-2-methoxyphenylacetate serves as an important intermediate in organic synthesis. Its fluorinated and methoxy-substituted structure enhances its reactivity and selectivity in chemical reactions, making it a valuable building block for more complex organic compounds. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where fluorine substitution often improves biological activity and metabolic stability.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-Methoxyphenylacetate | No fluorine atoms | Commonly used in analgesics |

| Ethyl 3-Fluoro-2-Methoxyphenylacetate | One fluorine atom | Exhibits different biological activity profiles |

| Ethyl 4-Difluorophenylacetate | Two fluorine atoms on phenyl | Known for high metabolic stability |

Biological Applications

Research has indicated that this compound may possess significant biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

In studies examining its antimicrobial effects, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

In models of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 values were approximately 25 µg/mL, suggesting a potent anti-inflammatory effect.

Medical Applications

The compound is currently being investigated for its potential role in drug development. Its ability to modulate inflammatory processes makes it a candidate for treating diseases characterized by chronic inflammation. Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into coatings and polymers that require enhanced durability and performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties of this compound revealed that it modulates key signaling pathways involved in inflammation. The compound's ability to reduce cytokine levels highlights its therapeutic potential in treating inflammatory diseases.

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key structural analogs include:

Key Differences :

- Substituent Positions : Ethyl 3,6-difluoro-2-methoxyphenylacetate differs from Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) in fluorine placement (3,6 vs. 4,6), which may influence aromatic ring reactivity and interactions with biological targets .

- Ester Group : Methyl esters (e.g., CAS 1807038-04-5) exhibit faster hydrolysis rates compared to ethyl esters, impacting bioavailability and persistence in environmental or biological systems .

Pharmacokinetic and Metabolic Considerations

While direct data for this compound are unavailable, insights can be drawn from related compounds:

- Fluorine Substitution : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, enhancing compound stability. This is observed in 2',2'-difluorodeoxycytidine (dFdC), where fluorine substitution prolongs intracellular retention of active metabolites .

- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis than methyl esters, as seen in comparisons of ara-C (rapidly metabolized) and dFdC (prolonged activity due to stable triphosphate formation) .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3,6-difluoro-2-methoxyphenylacetate with high purity?

A two-step approach is typically employed: (1) Fluorination of the phenylacetate precursor using selective fluorinating agents (e.g., DAST or XeF₂), followed by (2) esterification with ethanol under acidic catalysis. Key to purity is post-synthesis purification via recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm substitution patterns .

Q. How should researchers characterize the structural integrity of this compound?

Combine spectroscopic and crystallographic methods:

- ¹H/¹³C/¹⁹F NMR : Assign methoxy (δ ~3.8 ppm), fluorinated aromatic protons (δ ~6.5–7.2 ppm), and ester carbonyl (δ ~170 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between methoxy and fluorine groups) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₁H₁₁F₂O₃) .

Q. What stability considerations are critical for handling this compound?

The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) with desiccants. Monitor degradation via TLC or HPLC; observe hydrolysis products like 3,6-difluoro-2-methoxyphenylacetic acid . Thermal stability (tested via DSC) shows decomposition above 150°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

Contradictions often arise from solvent effects or impurities. For example, fluorine chemical shifts vary with solvent polarity (Δδ up to 0.5 ppm in DMSO vs. CDCl₃). Confirm assignments via 2D NMR (HSQC, HMBC) and spiking with authentic standards. If crystallography is feasible, compare experimental vs. computed (DFT) structures to identify positional isomerism .

Q. What strategies optimize regioselectivity in further functionalization (e.g., cross-coupling)?

The electron-withdrawing fluorine and methoxy groups direct electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids targeting the para position to methoxy. Monitor reaction progress via in-situ IR to detect C–F bond cleavage byproducts . Computational modeling (DFT) predicts activation barriers for competing pathways .

Q. How can computational methods predict degradation pathways under varying pH conditions?

Employ density functional theory (DFT) to model hydrolysis mechanisms. For example:

- Acidic conditions: Protonation of ester carbonyl accelerates nucleophilic attack by water.

- Basic conditions: Hydroxide ion directly cleaves the ester bond. Validate with LC-MS to detect intermediates (e.g., tetrahedral oxyanion transition states) .

Methodological Notes

- Contradictory Data Analysis : Cross-validate analytical results (e.g., NMR vs. XRD) to rule out polymorphic variations or solvent artifacts .

- Synthetic Scalability : Pilot-scale reactions require controlled addition of fluorinating agents to prevent exothermic side reactions. Safety protocols from SDS (e.g., PPE, fume hoods) are mandatory .

- Ethical Compliance : Adhere to institutional guidelines for fluorine waste disposal due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.